BenchChemオンラインストアへようこそ!

Pneumadin, rat

Peptide structure Species homology Sequence comparison

Pneumadin, rat (CAS 130918-90-0) is the only valid tool for endogenous AVP release studies in rodent models. Unlike direct AVP agonists, it triggers physiological AVP secretion without altering mean arterial pressure, heart rate, or hematocrit. With EC₅₀ of 0.5 nM at PLC-coupled receptors—6.2-fold more potent than endothelin-1—and pharmacological profile distinct from V1, AT1, and α-adrenergic receptors, it is essential for vascular smooth muscle calcium signaling. The Tyr¹ (rat) vs. Ala¹ (human) N-terminal difference provides a defined system for structure-activity analysis. Procure the rat-specific ortholog to avoid cross-species receptor artifacts.

Molecular Formula C41H72N12O14
Molecular Weight 957.1 g/mol
Cat. No. B13899734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePneumadin, rat
Molecular FormulaC41H72N12O14
Molecular Weight957.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N)O
InChIInChI=1S/C41H72N12O14/c1-20(2)16-26(39(65)51-27(17-32(58)59)38(64)47-23(6)36(62)46-19-30(55)52-33(21(3)4)34(44)60)50-37(63)24(10-7-8-14-42)49-40(66)28-11-9-15-53(28)41(67)25(12-13-31(56)57)48-29(54)18-45-35(61)22(5)43/h20-28,33,40,49,66H,7-19,42-43H2,1-6H3,(H2,44,60)(H,45,61)(H,46,62)(H,47,64)(H,48,54)(H,50,63)(H,51,65)(H,52,55)(H,56,57)(H,58,59)
InChIKeyNSUGRDNHSVFGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pneumadin, rat: A Species-Specific Decapeptide for AVP-Mediated Antidiuresis Research


Pneumadin, rat (rat PNM; CAS 130918-90-0) is a biologically active decapeptide originally isolated from mammalian lungs [1]. Its amino acid sequence is Tyr-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH₂, differing from the human fetal lung variant (which contains Ala instead of Tyr at the N-terminal position) by a single amino acid substitution [2]. Rat PNM exerts its primary physiological effect by stimulating the release of arginine-vasopressin (AVP) from the neurohypophysis, thereby evoking a marked antidiuretic response [3]. The peptide has a molecular formula of C₄₇H₇₄N₁₂O₁₅ and a molecular weight of 1047.16 g/mol, and is typically supplied as a lyophilized powder with HPLC purity ≥95% [4].

Species-Specific Activity and Unique Receptor Profile: Why Human PNM or AVP Analogs Cannot Substitute for Pneumadin, rat in Rodent Models


Substitution of rat PNM with the human homolog (Ala¹-PNM) or direct AVP administration is scientifically invalid due to fundamental differences in receptor engagement, pharmacokinetics, and downstream signaling pathways. The human peptide, differing only by Tyr¹→Ala¹ substitution, exhibits substantially altered receptor binding characteristics relative to the rat ortholog [1]. More critically, while AVP itself is the ultimate effector molecule, PNM acts as an endogenous secretagogue that triggers physiological AVP release rather than imposing exogenous AVP levels [2]. This distinction is functionally significant: rat PNM evokes antidiuresis without altering mean arterial pressure, right atrial pressure, heart rate, or hematocrit—a hemodynamic neutrality profile not shared by direct AVP agonists [2]. Furthermore, rat PNM exerts direct vascular effects via phospholipase C-coupled receptors on aortic smooth muscle cells, a receptor system pharmacologically distinct from V1 and AT1 receptors, with an EC₅₀ of 0.5 nM that surpasses the potency of endothelin-1 (EC₅₀ 3.1 nM) in the same assay system [3]. These multidimensional differences render generic peptide substitution or off-target AVP analog use experimentally confounding.

Pneumadin, rat: Product-Specific Quantitative Differentiation Evidence Against Human PNM and Direct AVP


Species-Specific Sequence Variation: Rat PNM (Tyr¹) vs. Human PNM (Ala¹) Structural Divergence

Rat pneumadin differs from human fetal lung pneumadin by a single amino acid substitution at the N-terminal position: Tyr in rat versus Ala in human [1]. This single-residue variation alters the peptide's physicochemical properties, including molecular formula (C₄₇H₇₄N₁₂O₁₅ vs. C₄₁H₇₀N₁₂O₁₄) and molecular weight (1047.16 vs. 955.08 g/mol), and has been reported to reduce receptor affinity in the rat peptide relative to the human ortholog .

Peptide structure Species homology Sequence comparison

In Vivo Antidiuretic Efficacy: Dose-Dependent Urine Flow Reduction with Hemodynamic Neutrality

Bolus intravenous injection of 5 nmol rat PNM into water-loaded rats caused rapid and significant antidiuresis, accompanied by reduced Na⁺ and Cl⁻ excretion [1]. Critically, PNM administration did not alter mean arterial pressure, right atrial pressure, heart rate, or hematocrit—a hemodynamic profile not shared by exogenous AVP agonists [1]. In non-water-loaded rats, 20 nmol PNM increased circulating AVP levels significantly within 10 minutes [1]. In Brattleboro rats (genetically AVP-deficient), PNM produced no change in urine flow, confirming AVP-dependence of the antidiuretic effect [1].

Antidiuresis In vivo pharmacology Fluid homeostasis

Vascular Smooth Muscle Cell Calcium Mobilization: Superior Potency to Endothelin-1 in Rat Aortic Cells

In cultured rat aortic smooth muscle cells (passages 2–5), rat PNM evoked a rapid, concentration-dependent, biphasic increase in intracellular free calcium ([Ca²⁺]ᵢ) [1]. [Ca²⁺]ᵢ rose from a basal value of 108 nM to a peak of 170 nM [1]. The EC₅₀ for PNM was 0.5 nM, compared to endothelin-1 (EC₅₀ 3.1 nM) in the same assay system, indicating PNM is approximately 6-fold more potent [1]. The response was mediated via phospholipase C-coupled receptors and was independent of AT1, V1, and α-adrenoceptor antagonism [1]. Dexamethasone pretreatment (100 nM, 24 hr) significantly augmented the peak [Ca²⁺]ᵢ response to 310 nM (P < 0.01) [1].

Vascular pharmacology Calcium signaling Receptor potency

In Vivo Pharmacokinetics: Plasma Half-Life and Post-Translational Modification Profile

Radioactive rat PNM administered intravenously was cleared from circulation with a t₁/₂β of 480.3 seconds (approximately 8 minutes) [1]. Reverse-phase HPLC analysis of PNM isolated from plasma revealed an altered elution position relative to synthetic PNM, indicating in vivo modification [1]. This modification was reproduced in vitro by incubating synthetic PNM in rat plasma, and sequencing confirmed the alteration is not proteolytic cleavage [1].

Peptide pharmacokinetics In vivo stability HPLC analysis

Tissue Distribution Specificity: Lung and Prostate Enrichment with Absence in Key Endocrine Tissues

Radioimmunoassay (RIA) and immunocytochemistry (ICC) in adult rats revealed high PNM concentrations in lungs (bronchial and bronchiolar epithelium) and prostate (epithelial cells), with low amounts in thymus [1]. The highest RIA-detectable PNM content was found in kidneys and intestinal tract, but dilution tests suggested interfering substances; ICC confirmed PNM immunoreactivity only in duodenal crypts and Brunner's glands [1]. PNM was absent by both RIA and ICC in testes, seminal vesicles, ovaries, uterus, pancreas, liver, spleen, adrenal glands, and heart [1]. Prostate PNM content is testosterone-dependent: orchidectomy significantly decreased prostate PNM concentration, and testosterone administration prevented this effect, while estradiol-induced atrophy did not alter PNM concentration [2].

Tissue distribution Radioimmunoassay Immunocytochemistry

Pneumadin, rat: Validated Application Scenarios Based on Peer-Reviewed Quantitative Evidence


Endogenous AVP Secretion Studies in Rodent Fluid Homeostasis Models

Rat PNM is the optimal tool for investigating endogenous arginine-vasopressin release physiology in rodents. The peptide reliably induces antidiuresis via AVP secretagogue activity without the confounding hemodynamic alterations (unchanged mean arterial pressure, heart rate, right atrial pressure, hematocrit) associated with exogenous AVP or V1/V2 receptor agonists [1]. The AVP-dependence is genetically validated in Brattleboro rats, providing a definitive negative control [1]. This application is directly supported by quantitative antidiuretic response data and pharmacokinetic parameters (t₁/₂β = 480.3 s) that inform appropriate dosing intervals [1].

Vascular Smooth Muscle Calcium Signaling and Novel Receptor Pharmacology

Rat PNM serves as a high-potency probe for investigating phospholipase C-coupled receptor signaling in rat vascular smooth muscle. With an EC₅₀ of 0.5 nM for [Ca²⁺]ᵢ mobilization—6.2-fold more potent than endothelin-1 (EC₅₀ 3.1 nM) in identical assay conditions—PNM enables sensitive detection of receptor-mediated calcium responses [2]. The pharmacological profile is distinct: responses are unaffected by AT1 antagonism (losartan), V1 antagonism (d(CH₂)₅ Tyr(Me) AVP), or α-adrenoceptor antagonism (phentolamine), confirming a unique receptor system [2]. This application is validated by direct comparative EC₅₀ data and mechanistic pathway analysis.

Testosterone-Dependent Prostate Peptide Biology and Endocrine Regulation

Rat PNM is uniquely positioned for studying testosterone-regulated peptide expression in the male reproductive tract. The prostate exhibits high PNM concentrations localized to epithelial cells, and orchidectomy significantly decreases prostate PNM content—an effect prevented by testosterone replacement [3]. Critically, estradiol-induced prostate atrophy does not alter PNM concentration, indicating hormonal specificity of regulation [3]. This application is supported by quantitative RIA measurements across treatment groups and validated ICC localization data [3].

Species-Specific Peptide Structure-Activity Relationship (SAR) Studies

The single amino acid difference between rat PNM (Tyr¹) and human PNM (Ala¹) provides a clean, defined system for investigating how N-terminal residue variation affects receptor binding, in vivo efficacy, and metabolic stability [4]. Rat PNM retains AVP-stimulating activity but with altered receptor affinity relative to the human ortholog [4]. Researchers requiring rat-specific pharmacology for rodent model consistency should procure rat PNM rather than the human variant to avoid confounding cross-species receptor engagement artifacts. This application is validated by direct sequence comparison and receptor affinity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pneumadin, rat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.